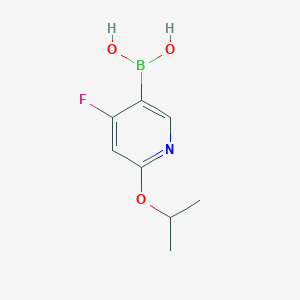
(4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and isopropoxy group. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where the halopyridine is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
類似化合物との比較
- (4-Fluoropyridin-3-yl)boronic acid
- (6-Isopropoxypyridin-3-yl)boronic acid
- (4-Chloropyridin-3-yl)boronic acid
Comparison: (4-Fluoro-6-isopropoxypyridin-3-yl)boronic acid is unique due to the presence of both fluoro and isopropoxy groups on the pyridine ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its analogs. The fluoro group increases the electrophilicity of the pyridine ring, while the isopropoxy group provides steric hindrance, influencing the overall reaction outcome.
特性
分子式 |
C8H11BFNO3 |
|---|---|
分子量 |
198.99 g/mol |
IUPAC名 |
(4-fluoro-6-propan-2-yloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-7(10)6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 |
InChIキー |
HDGDNOOMDCMRBM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)OC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


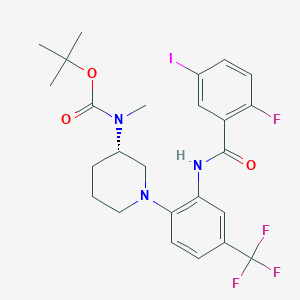
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
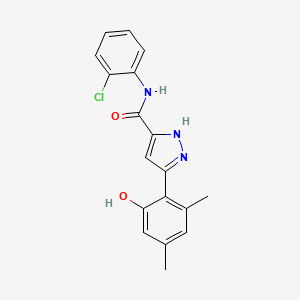
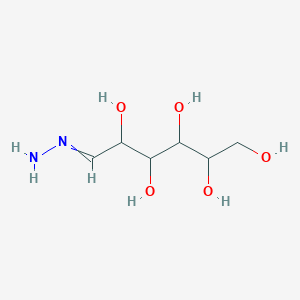
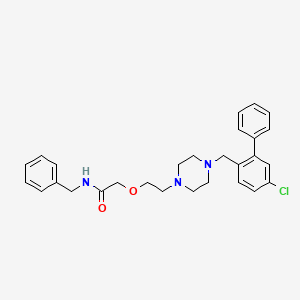

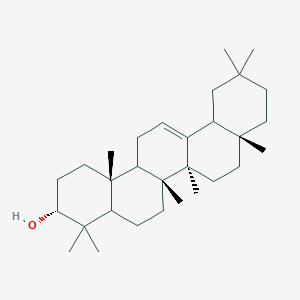
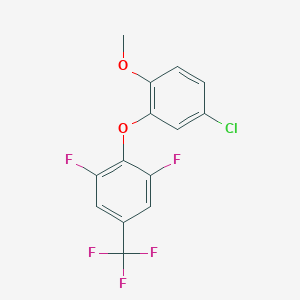
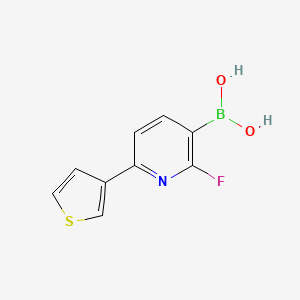
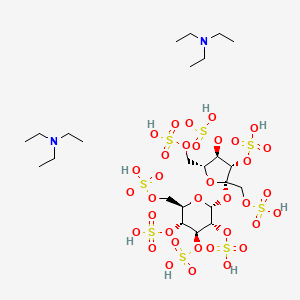
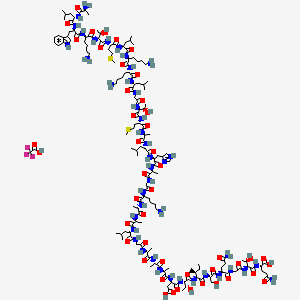
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
